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Foundational

A Technical Guide to the Solubility of 1-Cyclooctyl-1H-imidazole in Common Laboratory Solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclooctyl-1H-imidazole. In the absence of extensive, publicly available empirical data for this specific mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclooctyl-1H-imidazole. In the absence of extensive, publicly available empirical data for this specific molecule, this document leverages fundamental chemical principles and synthesizes data from structurally related imidazole derivatives to build a robust predictive model of its solubility. Furthermore, it outlines a rigorous, self-validating experimental protocol for the precise determination of its solubility profile. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, formulation, and application of 1-Cyclooctyl-1H-imidazole.

Structural Analysis and Its Implications for Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. 1-Cyclooctyl-1H-imidazole is an amphiphilic molecule, possessing both a polar, hydrophilic "head" and a large, nonpolar, lipophilic "tail."

  • The Polar Headgroup: The 1H-imidazole ring is a polar, aromatic heterocycle.[1][2] The two nitrogen atoms within the ring create a significant dipole moment (the parent imidazole has a dipole of 3.61 D).[2][3] The sp2-hybridized nitrogen atom (N-3) has a lone pair of electrons, making it a hydrogen bond acceptor, while the proton on the N-1 nitrogen can act as a hydrogen bond donor.[2] This inherent polarity makes the imidazole moiety itself soluble in water and other polar solvents.[1][2][3]

  • The Nonpolar Tail: The C8H15 cyclooctyl group is a large, saturated hydrocarbon substituent. It is nonpolar and interacts with its environment primarily through weak van der Waals forces (London dispersion forces).

The overall solubility of 1-Cyclooctyl-1H-imidazole is a balance between these two opposing characteristics. The large size of the cyclooctyl group is expected to dominate the molecule's behavior, significantly reducing its affinity for polar solvents compared to unsubstituted imidazole and imparting a high degree of lipophilicity.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile, we can predict the solubility of 1-Cyclooctyl-1H-imidazole across a range of common laboratory solvents.[4]

Table 1: Predicted Qualitative Solubility of 1-Cyclooctyl-1H-imidazole

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, Hexane, Diethyl EtherHigh The nonpolar cyclooctyl tail will have strong van der Waals interactions with these nonpolar solvents, overcoming the energetic penalty of solvating the small polar imidazole head.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Moderate These solvents can engage in dipole-dipole interactions with the imidazole ring. While they cannot donate hydrogen bonds, their high polarity can effectively solvate the molecule. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[5]
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are of intermediate polarity and are excellent at dissolving compounds with both polar and nonpolar features. They will effectively solvate the entire molecule.
Polar Protic Water, Methanol, EthanolVery Low to Insoluble The energetic cost of disrupting the strong hydrogen-bonding network of water or short-chain alcohols to accommodate the large, nonpolar cyclooctyl group is significant. The molecule's lipophilicity will cause it to be largely immiscible with water. While some solubility in ethanol may be observed, it is expected to be limited.
Aqueous Acid 5% Hydrochloric Acid (HCl)Moderate to High The basic nitrogen atom (N-3) on the imidazole ring can be protonated by a strong acid to form a cyclooctyl-imidazolium salt.[6][7] This ionic salt will be significantly more polar than the neutral molecule, dramatically increasing its solubility in the aqueous medium.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, a rigorous experimental determination of solubility is necessary. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol is designed to be self-validating by ensuring equilibrium is reached.

4.1 Materials and Reagents

  • 1-Cyclooctyl-1H-imidazole (solid)

  • Selected solvents (e.g., Water, Hexane, Ethanol, DMSO, 5% HCl) of analytical grade or higher

  • Scintillation vials or other suitable sealed glass vials

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

4.2 Step-by-Step Methodology

  • Preparation: Add an excess amount of solid 1-Cyclooctyl-1H-imidazole to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours. Causality Note: Shorter times may only yield kinetic solubility, which can be misleading. A 72-hour period ensures the dissolution and precipitation processes have reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Note: This step is critical to remove any microscopic particulate matter that could artificially inflate the measured concentration.

  • Quantification: Prepare a series of dilutions of the filtered sample. Analyze these samples, along with a standard curve prepared from a known concentration of the compound, using a validated analytical method like HPLC.

  • Calculation: Determine the concentration of 1-Cyclooctyl-1H-imidazole in the saturated solution from the analytical data. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow for a comprehensive solubility assessment can be visualized as follows.

Solubility_Workflow cluster_prep Phase 1: Prediction & Preparation cluster_exp Phase 2: Experimental Determination (Shake-Flask) cluster_analysis Phase 3: Analysis & Reporting A Structural Analysis (Polar Head vs. Nonpolar Tail) B Predict Solubility Profile ('Like Dissolves Like') A->B C Select Solvent Panel (Polar, Nonpolar, etc.) B->C D Add Excess Solute to Solvent C->D E Equilibrate at Constant Temp (24-72 hours) D->E F Separate Phases (Settle / Centrifuge) E->F G Filter Supernatant (0.22 µm filter) F->G H Quantify Concentration (e.g., HPLC) G->H I Calculate Final Solubility (mg/mL or mol/L) H->I J Report Data & Compare to Predictions I->J

Caption: Logical workflow for solubility profile assessment.

Conclusion

1-Cyclooctyl-1H-imidazole is a highly lipophilic molecule due to its large cyclooctyl substituent. It is predicted to be readily soluble in nonpolar and chlorinated solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in polar protic solvents like water. Its solubility in aqueous media can be significantly enhanced under acidic conditions due to salt formation. The provided shake-flask protocol offers a robust and reliable method for obtaining precise, quantitative solubility data, which is essential for any downstream applications in research and development.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. Retrieved from [Link]

  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • Domańska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 867–873. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 867-873. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). IntechOpen. Retrieved from [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo. Retrieved from [Link]

  • Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (n.d.). Human Journals. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. Retrieved from [Link]

  • Solubility of doxifluridine in twelve organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 1-Cyclooctyl-1H-imidazole in Organometallic Systems

The following technical guide details the properties, synthesis, and application of 1-Cyclooctyl-1H-imidazole as a specialized ligand in organometallic chemistry. Executive Summary 1-Cyclooctyl-1H-imidazole (CAS: 168967-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1-Cyclooctyl-1H-imidazole as a specialized ligand in organometallic chemistry.

Executive Summary

1-Cyclooctyl-1H-imidazole (CAS: 168967-40-6) represents a distinct class of monodentate N-donor ligands characterized by high lipophilicity and significant steric bulk. Unlike its linear analogue (1-octylimidazole) or smaller cyclic analogues (1-cyclohexylimidazole), the cyclooctyl moiety imposes a unique "umbrella" effect around the coordination sphere. This guide explores its utility in stabilizing low-coordinate metal centers, modulating catalytic activity in palladium cross-couplings, and serving as a lipophilic model for histidine residues in metalloenzyme inhibitors.

Part 1: Ligand Profile & Physicochemical Properties

Structural Analysis

The ligand consists of an imidazole ring N-substituted with a cyclooctyl ring. The key feature is the secondary carbon attachment point (


 hybridized) which projects the flexible eight-membered ring towards the metal center, influencing the Tolman Cone Angle .
PropertyValue / DescriptionImpact on Coordination
Formula

Moderate molecular weight (178.28 g/mol ) allows for easy handling.
Donor Atom

(Pyridinic Nitrogen)
Classic

-donor; moderate

-acceptor capability.
Steric Bulk High (Cyclooctyl group)Prevents dimerization of metal centers; stabilizes unsaturated species.
Lipophilicity High (logP > 3.0 est.)Soluble in non-polar solvents (Hexane, Toluene); ideal for biphasic catalysis.
pKa (Conj. Acid) ~7.0 - 7.2Similar to N-alkyl imidazoles; stronger base than pyridine.
Electronic vs. Steric Influence

While the imidazole ring is electronically similar to 1-methylimidazole, the cyclooctyl group exerts a remote steric pressure .

  • Electronic Effect: The alkyl group is electron-releasing (+I effect), slightly increasing the basicity of the N3 nitrogen compared to unsubstituted imidazole, making it a stronger

    
    -donor.
    
  • Steric Effect: The cyclooctyl ring is conformationally mobile but occupies a large volume. In square planar complexes (e.g.,

    
    ), this forces the ligands into a trans arrangement to minimize repulsion.
    

Part 2: Synthesis & Preparation Protocol

Synthetic Pathway

Direct alkylation of imidazole is the most efficient route. However, due to the steric hindrance of the secondary halide (cyclooctyl bromide) and the risk of elimination (E2), specific conditions are required to favor substitution (


).

Synthesis Start Imidazole (1.0 eq) Intermediate Transition State (SN2 vs E2) Start->Intermediate + Reagent Reagent Cyclooctyl Bromide (1.2 eq) Base Base: NaH or Cs2CO3 Base->Intermediate Solvent Solvent: DMF or CH3CN (Reflux) Solvent->Intermediate Product 1-Cyclooctyl-1H-imidazole (Yield: ~65-75%) Intermediate->Product Major Path SideProduct Cyclooctene (Elimination byproduct) Intermediate->SideProduct Minor Path (Heat)

Figure 1: Synthetic pathway for 1-Cyclooctyl-1H-imidazole via N-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 1-Cyclooctyl-1H-imidazole.

  • Activation: In a flame-dried 250 mL round-bottom flask, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMF (50 mL) under Argon.

  • Deprotonation: Cool to 0°C. Add Imidazole (1.0 eq) portion-wise. Stir for 30 mins until

    
     evolution ceases. The solution will turn clear/yellowish.
    
  • Alkylation: Add Cyclooctyl bromide (1.1 eq) dropwise via syringe.

    • Critical Step: Warm the reaction to 80°C and stir for 12 hours. Do not exceed 100°C to minimize elimination to cyclooctene.

  • Workup: Quench with water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (5 x 50 mL) to remove DMF. Dry over

    
    .[1]
    
  • Purification: The crude oil contains the product and unreacted halide. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:Methanol (95:5). The product is a viscous pale-yellow oil.

  • Validation:

    
     NMR (
    
    
    
    ): Look for the methine proton of the cyclooctyl group (multiplet at
    
    
    ~4.2 ppm) and the three imidazole protons (
    
    
    7.5, 7.1, 6.9 ppm).

Part 3: Coordination Chemistry & Applications[2][3][4][5][6]

Binding Modes

1-Cyclooctyl-1H-imidazole binds exclusively as a monodentate L-type ligand through the pyridinic nitrogen (N3).

  • Palladium(II) Catalysis: In Suzuki-Miyaura coupling, bulky N-ligands stabilize the active

    
     species preventing "palladium black" precipitation. The cyclooctyl group provides a "hydrophobic pocket" similar to phosphine ligands but without the oxidation sensitivity.
    
  • Heme Modeling: In drug discovery, this ligand mimics the binding of azole antifungals to the Heme Iron of CYP450. The cyclooctyl tail interacts with the hydrophobic access channel of the enzyme, making it a useful probe for studying structure-activity relationships (SAR).

Case Study: Synthesis of bis(1-cyclooctylimidazole)dichloropalladium(II)

This complex serves as a precatalyst for C-H activation.

Protocol:

  • Dissolve

    
     (1.0 eq) in DCM.
    
  • Add 1-Cyclooctyl-1H-imidazole (2.05 eq) slowly.

  • Stir at RT for 2 hours. The yellow solution precipitates the complex or requires concentration.

  • Recrystallize from DCM/Hexane.

  • Geometry: Trans-square planar (favored sterically).

Catalytic Cycle Visualization (Pd-Catalyzed Coupling)

Catalysis Precat Pd(II) Precatalyst [Pd(L)2Cl2] Active Active Species [Pd(0)L2] Precat->Active Reduction OxAdd Oxidative Addition [Ar-Pd(II)-X-L2] Active->OxAdd + Ar-X LigandNote Ligand (L) Role: Cyclooctyl bulk prevents Pd aggregation. Active->LigandNote TransMet Transmetallation [Ar-Pd(II)-R-L2] OxAdd->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Active Regeneration

Figure 2: Role of 1-Cyclooctyl-1H-imidazole (L) in stabilizing the Pd(0)/Pd(II) catalytic cycle.

Part 4: Safety & Handling

  • Hazard Identification: Irritant to eyes and skin. The lipophilic nature allows rapid dermal absorption.

  • Storage: Store under inert atmosphere (Argon) at 4°C. Imidazoles are hygroscopic; moisture can interfere with precise stoichiometric complexation.

  • Solubility:

    • Soluble: DCM, Chloroform, Toluene, Ethanol.

    • Insoluble: Water (forms emulsions), Hexane (partial).

References

  • Synthesis of N-substituted imidazoles

    • Title: "Recent advances in the synthesis of N-substituted imidazoles"
    • Source: Organic Chemistry Portal / Journal of Organic Chemistry
    • URL:[Link]

  • Steric Parameters of Ligands

    • Title: "Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Catalysis" (Analogous methodology for N-ligands)
    • Source: Chemical Reviews
    • URL:[Link]

  • Metal-Imidazole Interactions in Biology

    • Title: "Simul
    • Source: N
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "1-Cyclooctyl-1H-imidazole Product Page"
    • Source: BLD Pharm[2]

Sources

Foundational

In Silico Prediction of 1-Cyclooctyl-1H-imidazole Bioactivity: A Multi-faceted Computational Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities.[1][2] This guide presents a comprehensive, in-silico workflow to predict the bioactivity of a novel derivative, 1-Cyclooctyl-1H-imidazole. By leveraging a suite of computational techniques—from target identification and pharmacophore modeling to molecular docking and ADMET prediction—we construct a hypothetical but scientifically grounded bioactivity profile for this molecule. This document serves as a practical blueprint for researchers, illustrating not just the procedural steps but the critical reasoning behind them. Our objective is to demonstrate how an integrated computational approach can efficiently generate testable hypotheses, thereby accelerating the early phases of drug discovery and prioritizing resources for experimental validation.

Introduction: The Imidazole Scaffold as a Privileged Pharmacophore

The five-membered imidazole ring, containing two nitrogen atoms, is a prominent feature in many biologically active compounds.[3][4] Its unique electronic and structural properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological macromolecules.[5][6] This versatility has led to the development of imidazole-based drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1][7][8]

Many well-known antifungal agents, such as ketoconazole and miconazole, are imidazole derivatives that function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] Furthermore, the imidazole moiety is known to interact with heme-containing proteins, leading to the inhibition of cytochrome P450 (CYP) enzymes, a critical consideration for drug metabolism and potential drug-drug interactions.[11][12][13]

Given this precedent, a novel, uncharacterized molecule like 1-Cyclooctyl-1H-imidazole warrants investigation. The addition of a bulky, lipophilic cyclooctyl group to the imidazole core suggests potential for unique interactions and a distinct pharmacological profile. This guide outlines a systematic in silico strategy to predict this profile before committing to costly and time-consuming wet-lab synthesis and screening.[14]

The In Silico Bioactivity Prediction Workflow

Our predictive workflow is a multi-step, integrated process designed to build a comprehensive picture of the molecule's potential biological effects. It begins with broad hypothesis generation and progressively refines these hypotheses through specific, targeted computational experiments.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Computational Modeling & Simulation cluster_2 Phase 3: Data Synthesis & Validation Strategy A Literature Review on Imidazole Bioactivity C Hypothesize Potential Activities (e.g., Antifungal, Anticancer, CYP Inhibition) A->C B Target Identification using Databases (TTD, UniProt) B->C D Ligand Preparation: 3D Structure Generation & Energy Minimization of 1-Cyclooctyl-1H-imidazole C->D Inform Selection F Molecular Docking Simulation D->F G Pharmacophore Modeling D->G H ADMET Prediction D->H E Target Preparation: Obtain & Refine Protein Structures (PDB) E->F I Analysis of Docking Scores, Binding Poses & ADMET Profile F->I G->I H->I J Construct Predicted Bioactivity Profile I->J K Design Experimental Validation (In Vitro Assays) J->K J->K Hypothesis for Testing G cluster_out Outputs A Prepared Ligand (1-Cyclooctyl-1H-imidazole.pdbqt) D Run Docking Simulation (e.g., AutoDock Vina) A->D B Prepared Target Protein (e.g., CYP3A4.pdbqt) B->D C Define Grid Box: Specify search space around the active site C->D E Analyze Results D->E F Binding Affinity (kcal/mol) E->F G Binding Pose: 3D orientation & conformation E->G H Key Interactions (H-bonds, hydrophobic) E->H

Caption: The molecular docking experimental workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): Using visualization software (e.g., PyMOL, AutoDock Tools), identify the active site of the target protein. [15]Define a three-dimensional grid box that encompasses this entire active site. The causality here is critical: a box that is too small may miss the optimal binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding predictions. [16][17]2. Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execute the Docking Run: Launch the docking simulation from the command line using the Vina executable and the configuration file.

  • Analyze the Output: The software will generate an output file containing a ranked list of binding poses and their corresponding binding affinities (in kcal/mol).

  • Visualize and Interpret: Load the top-ranked poses along with the receptor structure into a molecular visualizer. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between 1-Cyclooctyl-1H-imidazole and the protein's active site residues. This visual inspection is a crucial validation step to ensure the predicted binding mode is chemically sensible.

Pharmacophore Modeling and ADMET Prediction

Beyond specific target interactions, we must predict the molecule's drug-like properties.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) responsible for biological activity. [18][19]A pharmacophore model can be generated based on known active ligands (ligand-based) or from the active site of a protein (structure-based). [19]This model can then be used to predict if 1-Cyclooctyl-1H-imidazole possesses the necessary features to be active against a particular target family. [20][21]

  • ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is essential. [20]Given the known propensity of imidazoles to inhibit CYP enzymes, a key prediction is the potential for 1-Cyclooctyl-1H-imidazole to inhibit major isoforms like CYP3A4, CYP2D6, and CYP2C9. Various online tools and software packages can predict these properties based on the molecule's structure.

Synthesized Results: A Predicted Bioactivity Profile

By integrating the results from our in silico experiments, we can construct a hypothetical bioactivity profile for 1-Cyclooctyl-1H-imidazole. The following table summarizes plausible, representative data that would be generated from the described workflow.

Table 2: Hypothetical In Silico Prediction Summary for 1-Cyclooctyl-1H-imidazole

Prediction Category Target / Property Predicted Result Implication / Rationale
Molecular Docking Fungal CYP51A1 -9.2 kcal/mol Strong binding affinity suggests potential as an antifungal agent. The imidazole nitrogen likely coordinates with the heme iron, a classic mechanism for azole antifungals. [9][22]
Human CYP3A4 -8.8 kcal/mol Strong binding affinity indicates a high likelihood of inhibiting this major drug-metabolizing enzyme, posing a risk for drug-drug interactions. [12][23]
Human COX-2 -7.5 kcal/mol Moderate binding affinity suggests potential secondary anti-inflammatory activity.
ADMET Prediction CYP3A4 Inhibition High Probability Consistent with docking results and the known pharmacology of imidazole-containing drugs. [11][24]
Blood-Brain Barrier Low Permeability The bulky cyclooctyl group may limit penetration into the central nervous system.
Oral Bioavailability Moderate Predicted to have reasonable absorption characteristics for potential oral administration.

| Pharmacophore Fit | Azole Antifungal Model | High Fit Score | The molecule's features align well with the known pharmacophore for CYP51 inhibitors, strengthening the antifungal hypothesis. [18]|

From Prediction to Practice: A Strategy for Experimental Validation

In silico predictions are hypotheses that must be confirmed through empirical testing. [14][25]A robust validation strategy is the hallmark of a trustworthy drug discovery program. [26][27]Based on our synthesized results, the following experimental plan would be the logical next step.

Protocol 4: Experimental Validation Plan

  • Primary Hypothesis Validation (Antifungal Activity):

    • In Vitro Enzyme Assay: Perform an enzyme inhibition assay using recombinant fungal CYP51A1 to determine the IC50 value of 1-Cyclooctyl-1H-imidazole. This directly tests the primary molecular docking prediction.

    • Minimum Inhibitory Concentration (MIC) Testing: Evaluate the compound's ability to inhibit the growth of various pathogenic fungal strains (e.g., Candida albicans, Aspergillus niger) in culture. [9]This provides cell-based confirmation of antifungal activity.

  • Secondary Finding Validation (CYP450 Inhibition):

    • In Vitro Microsomal Inhibition Assay: Use human liver microsomes to measure the IC50 of the compound against key CYP isoforms (especially CYP3A4). [12][13]This is the gold standard for confirming in silico ADMET predictions and assessing the potential for drug-drug interactions. [28]

  • Chemical Synthesis: The prerequisite for all experimental validation is the chemical synthesis of 1-Cyclooctyl-1H-imidazole.

Conclusion

This guide has detailed a systematic and scientifically rigorous in silico workflow to predict the bioactivity of the novel compound 1-Cyclooctyl-1H-imidazole. By integrating data from molecular docking, ADMET prediction, and pharmacophore analysis, we have constructed a plausible bioactivity profile. Our findings hypothesize that 1-Cyclooctyl-1H-imidazole is a potent antifungal agent, likely acting through the inhibition of fungal CYP51A1. Concurrently, we predict a significant potential for inhibition of human CYP3A4, a critical consideration for future development.

This multi-faceted computational approach allows for the rapid, cost-effective generation of actionable hypotheses. It exemplifies a modern paradigm in drug discovery where computational science and experimental validation work in concert to identify and de-risk new therapeutic candidates with greater efficiency and precision. [29]The path forward now lies in the synthesis and experimental testing of these compelling computational predictions.

References

A consolidated list of all sources cited within this guide, with verifiable URLs for further investigation.

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Google Cloud.
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). MDPI.
  • Imidazole antifungals. (n.d.). EBSCO.
  • Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). ResearchGate.
  • Pharmacophore modeling. (2025). Fiveable.
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online.
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Imidazoles: as potential antifungal agents : A Review. (n.d.). ResearchGate.
  • Antifungal activity of some imidazole derivatives. (n.d.). Journal of Pharmacy and Pharmacology.
  • 2D and 3D QSAR Analysis of Imidazole Derivatives as Heme Oxygenase Inhibitor. (2025). ResearchGate.
  • What is pharmacophore modeling and its applications? (2025). Patsnap Synapse.
  • 3D-QSAR modeling and molecular docking studies on a series of 2, 4, 5-trisubstituted imidazole derivatives as CK2 inhibitors. (2022). Taylor & Francis Online.
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2011). United Arab Emirates University.
  • QSAR studies of some Substituted Imidazole Derivatives as Potent Antifungal Agents. (2021). JMPAS.
  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. (2006). ACS Publications.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024). Applied Pharmaceutical Analysis (APA) Bio-Pharma Blog.
  • Network-based approach to prediction and population-based validation of in silico drug repurposing. (2025). Network Medicine Alliance.
  • QSAR Study on Imidazole Derivatives as Corrosion Inhibitors by Genetic Function Approximation Method. (2016). Scientific.Net.
  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2025). bioRxiv.
  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (n.d.). ResearchGate.
  • Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. (n.d.). Research Journal of Pharmacy and Technology.
  • The pursuit of accurate predictive models of the bioactivity of small molecules. (n.d.). Royal Society of Chemistry.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • TTD: Therapeutic Target Database. (n.d.). TTD.
  • Transfer learning applied in predicting small molecule bioactivity. (2025). bioRxiv.
  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Bio-EC.
  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). Stanford University.
  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. (2006). PubMed.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Imidazole-Containig Drugs and Inhibition of Cytochrome P450. (n.d.). Arab Journal of Pharmaceutical Sciences.
  • In silico prediction and experimental validation of drug binding and metabolism: The case of Cytochromes P450. (2004). Vrije Universiteit Amsterdam.
  • Drug Discovery Websites and Databases. (2024). Drug Hunter.
  • SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. (2024). arXiv.
  • Guide to Top Proteomics Databases and How to Access Them. (2024). BigOmics Analytics.
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Open Access Journals.
  • Protein BLAST: search protein databases using a protein query. (n.d.). NCBI.
  • UniProt. (n.d.). UniProt.
  • Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris Publisher.
  • Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing.
  • Synthesis of Bioactive Imidazoles: A Review. (2025). ResearchGate.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Alkylation of Imidazole with Cyclooctyl Bromide

Abstract & Strategic Overview This application note details the synthesis of 1-cyclooctylimidazole via the N-alkylation of imidazole using cyclooctyl bromide. This transformation presents a specific chemoselective challe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-cyclooctylimidazole via the N-alkylation of imidazole using cyclooctyl bromide. This transformation presents a specific chemoselective challenge: the competition between Nucleophilic Substitution (


)  and Elimination (

)
.

Cyclooctyl bromide is a secondary alkyl halide with significant ring strain and steric hindrance. While primary halides undergo clean


 reactions, secondary cyclic halides are prone to dehydrohalogenation (elimination) to form cyclooctene, particularly under strong basic conditions or high temperatures.

To address this, this guide provides two distinct protocols:

  • Protocol A (Kinetic Control): Uses Sodium Hydride (NaH) in DMF.[1][2] This is the "High Performance" method for research scales, prioritizing yield and speed but requiring rigorous moisture control.

  • Protocol B (Thermodynamic/Safety): Uses Potassium Carbonate (

    
    ) in Acetonitrile.[3] This is the "Robust" method, safer for larger scales but requiring longer reaction times.
    

Reaction Mechanism & Critical Parameters

The reaction proceeds via the deprotonation of the imidazole (


) to form the imidazolide anion, a potent nucleophile. This anion attacks the electrophilic carbon of the cyclooctyl bromide.
Mechanistic Pathway & Competition

The following diagram illustrates the critical bifurcation point between the desired product and the elimination byproduct.

ReactionMechanism Imidazole Imidazole (Nucleophile) Anion Imidazolide Anion (Active Species) Imidazole->Anion Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Anion TS_SN2 Transition State (SN2) Anion->TS_SN2 Attack at C-Br Electrophile Cyclooctyl Bromide (2° Halide) Electrophile->TS_SN2 TS_E2 Transition State (E2) Electrophile->TS_E2 Base abstraction of u03b2-H Product 1-Cyclooctylimidazole (Target) TS_SN2->Product Inversion Byproduct Cyclooctene (Elimination) TS_E2->Byproduct Heat/Sterics

Figure 1: Mechanistic pathway highlighting the competition between substitution (Target) and elimination (Byproduct).

Key Variables Table[4][5]
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Imidazole : 1.1 eq Base : 1.2 eq BromideSlight excess of electrophile drives

completion; excess base ensures full deprotonation.
Temperature

Start cold to control exotherm. Do not exceed

to minimize

elimination.
Solvent DMF (Protocol A) or

(Protocol B)
DMF promotes

via cation solvation (increasing anion reactivity).
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular (

) over unimolecular processes.

Experimental Protocols

Protocol A: Sodium Hydride (NaH) in DMF

Best for: Small scale (<5g), high yield, rapid synthesis. Safety Warning: NaH releases hydrogen gas. DMF + NaH can be explosive at high temperatures (


).
Materials
  • Imidazole (Reagent Grade)

  • Cyclooctyl Bromide

  • Sodium Hydride (60% dispersion in mineral oil)[2]

  • Anhydrous DMF (N,N-Dimethylformamide)[4]

  • Ammonium Chloride (

    
    , saturated aq.)[5]
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Imidazole (1.0 equiv) and anhydrous DMF (5 mL per mmol). Stir until dissolved.

  • Deprotonation: Cool the solution to

    
      (ice bath). Carefully add NaH (1.2 equiv) portion-wise.
    
    • Observation: Vigorous bubbling (

      
       gas). Vent the flask via a needle or bubbler.
      
    • Wait: Stir at

      
       for 30 minutes until bubbling ceases (formation of sodium imidazolide).
      
  • Alkylation: Add Cyclooctyl Bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath. Allow to warm to room temperature (RT).

    • Optimization: If TLC shows slow conversion after 2 hours, heat to

      
       . Do not exceed this temperature.
      
  • Quench: Cool to

    
    . Slowly add saturated 
    
    
    
    solution to quench unreacted hydride.
Protocol B: Potassium Carbonate ( ) in Acetonitrile

Best for: Scale-up (>10g), safety-critical environments.

Step-by-Step Procedure
  • Setup: Standard RBF with reflux condenser.

  • Mixing: Combine Imidazole (1.0 equiv),

    
     (2.0 equiv), and Cyclooctyl Bromide (1.2 equiv) in Acetonitrile (
    
    
    
    ).
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: This reaction is slower (heterogeneous). Monitor by TLC (typically 12–18 hours).

  • Filtration: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) while warm.

Workup & Purification Workflow

The following workflow ensures the removal of the high-boiling solvent (DMF) and separation of the elimination byproduct (cyclooctene).

Workup Reaction Crude Reaction Mixture Quench Quench (Sat. NH4Cl) Reaction->Quench Extract Extraction (EtOAc + Water) Quench->Extract Wash Wash Organic Layer (LiCl or Brine x3) Extract->Wash Remove DMF Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography (DCM:MeOH 95:5) Dry->Purify Final Pure 1-Cyclooctylimidazole Purify->Final

Figure 2: Purification workflow emphasizing the removal of DMF via aqueous washing.

Purification Notes:

  • TLC Mobile Phase: 5% Methanol in Dichloromethane (DCM). Imidazole product will be polar (

    
    ). Cyclooctene (byproduct) will run with the solvent front.
    
  • Flash Chromatography: Silica gel. Gradient elution: 100% DCM

    
     5% MeOH/DCM.
    

Expected Analytical Data

Upon isolation, the product should be validated against the following predicted spectral characteristics.

  • Physical State: Viscous pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (s, 1H, 
      
      
      
      )
    • 
       7.10 (s, 1H, 
      
      
      
      )
    • 
       6.95 (s, 1H, 
      
      
      
      )
    • 
       4.15 – 4.25 (m, 1H, 
      
      
      
      , cyclooctyl methine)
    • 
       1.50 – 2.20 (m, 14H, cyclooctyl 
      
      
      
      envelope)
  • 
     NMR:  Distinctive methine carbon signal around 
    
    
    
    55–60 ppm.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield / High Byproduct Elimination (

) is dominating.
Reduce reaction temperature. Ensure base is not in vast excess. Switch to Protocol B (milder base).
Starting Material Remains Incomplete deprotonation or wet solvent.Crucial: DMF must be anhydrous.[1] Water quenches NaH immediately. Re-dry solvent over molecular sieves.
Product trapped in DMF Poor extraction efficiency.DMF is miscible with water. Wash the organic layer 3x with 5% LiCl solution or copious brine to pull DMF into the aqueous phase.

References

  • American Chemical Society. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]

  • University of Otago. (2024). N-Alkylation of imidazoles: Regioselectivity and steric effects. Retrieved from [Link]

  • ResearchGate. (2025). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide. Retrieved from [Link][6]

Sources

Application

Application Notes &amp; Protocols for 1-Cyclooctyl-1H-imidazole in Pharmaceutical Synthesis

Foreword: The Strategic Value of the Cyclooctyl Moiety in Imidazole-Based Drug Discovery The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Cyclooctyl Moiety in Imidazole-Based Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3] Its value lies in its aromaticity, amphoteric nature, and ability to engage in various non-covalent interactions with biological targets.[1][4] The strategic functionalization of the imidazole ring, particularly at the N-1 position, is a proven method for modulating pharmacokinetic and pharmacodynamic properties.

This document focuses on a specific, yet highly promising N-1 substituted imidazole: 1-Cyclooctyl-1H-imidazole . The incorporation of a cyclooctyl group—a large, lipophilic, and conformationally flexible carbocycle—offers a unique vector for exploring chemical space. It can enhance binding affinity through favorable van der Waals interactions within hydrophobic pockets of target proteins, improve membrane permeability, and influence metabolic stability.

Our primary focus will be on the most prominently documented application of this scaffold: its role as a potent and selective inhibitor of Thromboxane A2 (TXA2) synthetase, an enzyme implicated in cardiovascular and inflammatory diseases.[5] We will provide a detailed synthetic protocol for 1-Cyclooctyl-1H-imidazole and outline its application in the context of developing novel therapeutic agents.

Part 1: Synthesis of 1-Cyclooctyl-1H-imidazole

The synthesis of 1-Cyclooctyl-1H-imidazole is typically achieved via a direct N-alkylation of the imidazole ring. This reaction leverages the nucleophilicity of the deprotonated imidazole anion, which readily attacks an electrophilic cyclooctyl source. The choice of base and solvent is critical for achieving high yields and purity.

Reaction Principle: SN2 Alkylation of Imidazole

The reaction proceeds via a classical SN2 mechanism. A strong base is used to abstract the acidic proton from the N-1 position of imidazole, forming a highly nucleophilic imidazolide anion. This anion then displaces a suitable leaving group (e.g., bromide, tosylate) on the cyclooctyl ring.

sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base (e.g., NaH) HB H-Base⁺ Base->HB Product 1-Cyclooctyl-1H-imidazole Imidazolide->Product + Cyclooctyl-LG Cyclooctyl-LG Cyclooctyl-LG (LG = Leaving Group) LG_anion LG⁻ Cyclooctyl-LG->LG_anion

Caption: General workflow for the SN2 synthesis of 1-Cyclooctyl-1H-imidazole.

Detailed Experimental Protocol: Synthesis of 1-Cyclooctyl-1H-imidazole

This protocol describes the N-alkylation of imidazole with bromocyclooctane using sodium hydride as the base in a polar aprotic solvent.

Materials:

  • Imidazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Bromocyclooctane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Addition funnel

  • Inert gas inlet/outlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Argon), add sodium hydride (1.2 eq) to a three-neck round-bottom flask.

    • Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMF to the flask to create a slurry.

  • Imidazole Addition:

    • Dissolve imidazole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the imidazole solution dropwise to the stirred NaH/DMF slurry at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Hydrogen gas evolution should be observed. This step forms the sodium salt of imidazole.

  • Alkylation:

    • Add bromocyclooctane (1.1 eq) to the reaction mixture dropwise via an addition funnel.

    • Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford 1-Cyclooctyl-1H-imidazole as a pure product.

Data Summary Table:

ParameterExpected Value
Reactant Imidazole
Alkylating Agent Bromocyclooctane
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF
Reaction Time 12-18 hours
Temperature 60-70 °C
Typical Yield 75-85%
Appearance Colorless to pale yellow oil

Part 2: Application as a Thromboxane A2 (TXA2) Synthetase Inhibitor

A significant application of 1-substituted imidazoles, including 1-Cyclooctyl-1H-imidazole, is in the selective inhibition of Thromboxane A2 (TXA2) synthetase.[5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. Its overproduction is associated with various cardiovascular and inflammatory conditions.

Mechanism of Inhibition

The inhibitory action of 1-substituted imidazoles on TXA2 synthetase, a cytochrome P450 enzyme (CYP5A1), is well-established. The sp²-hybridized nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom at the enzyme's active site. This coordination bond effectively blocks the active site, preventing the binding and conversion of the natural substrate, prostaglandin H2 (PGH2), into TXA2.

The N-1 substituent, in this case, the cyclooctyl group, plays a crucial role in enhancing potency and selectivity.[5] It is hypothesized to engage with a hydrophobic accessory binding pocket adjacent to the active site, thereby increasing the overall binding affinity and residence time of the inhibitor. This enhanced affinity, driven by the bulky lipophilic group, contributes to a more potent and selective inhibition compared to smaller N-alkyl imidazoles.[5]

inhibition_pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Cyclooxygenase Cyclooxygenase (COX) Cyclooxygenase->Arachidonic_Acid Acts on TXA2_Synthetase TXA2 Synthetase TXA2_Synthetase->PGH2 Acts on Inhibitor 1-Cyclooctyl-1H-imidazole Inhibitor->TXA2_Synthetase Inhibits

Caption: Inhibition of the TXA2 pathway by 1-Cyclooctyl-1H-imidazole.

Part 3: Protocol for In Vitro Evaluation of TXA2 Synthetase Inhibition

To validate the biological activity of the synthesized 1-Cyclooctyl-1H-imidazole, an in vitro enzyme inhibition assay is essential. The following protocol outlines a common method using human platelet microsomes as a source of TXA2 synthetase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Cyclooctyl-1H-imidazole against human TXA2 synthetase.

Materials:

  • Synthesized 1-Cyclooctyl-1H-imidazole

  • Human platelet microsomes (prepared from platelet-rich plasma)

  • [¹⁴C]-Prostaglandin H₂ ([¹⁴C]-PGH₂) as substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stop Solution (e.g., containing a high concentration of a stable TXA2 mimetic like U-46619 and a reducing agent like SnCl₂)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Protocol Workflow:

assay_workflow A Prepare serial dilutions of 1-Cyclooctyl-1H-imidazole B Pre-incubate microsomes with inhibitor or vehicle control A->B C Initiate reaction by adding [¹⁴C]-PGH₂ substrate B->C D Incubate for a fixed time (e.g., 1 min at 37°C) C->D E Terminate reaction with Stop Solution D->E F Extract products with an organic solvent E->F G Separate substrate and product using TLC F->G H Quantify radioactivity of TXB₂ spot via scintillation counting G->H I Calculate % inhibition and determine IC₅₀ value H->I

Caption: Workflow for the in vitro TXA2 synthetase inhibition assay.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of 1-Cyclooctyl-1H-imidazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Incubation: In microcentrifuge tubes, combine the assay buffer, human platelet microsomes, and either the test inhibitor at various concentrations or a vehicle control. Pre-incubate for 5 minutes at 37 °C.

  • Initiation: Start the enzymatic reaction by adding a known amount of [¹⁴C]-PGH₂ to each tube.

  • Termination: After a precise incubation time (e.g., 1 minute), stop the reaction by adding the Stop Solution. The stable product of TXA2 hydration, Thromboxane B2 (TXB₂), will be the measured endpoint.

  • Extraction and Separation: Extract the lipids from the reaction mixture using an organic solvent (e.g., ethyl acetate). Concentrate the organic phase and spot it on a TLC plate. Develop the plate using an appropriate solvent system to separate the unreacted [¹⁴C]-PGH₂ from the [¹⁴C]-TXB₂ product.

  • Quantification: Scrape the silica corresponding to the TXB₂ spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

1-Cyclooctyl-1H-imidazole is a valuable building block in pharmaceutical synthesis, distinguished by its demonstrated efficacy as a selective TXA2 synthetase inhibitor. The synthetic route to this compound is straightforward, relying on established N-alkylation chemistry. The protocols provided herein offer a robust framework for its synthesis and subsequent biological evaluation. The unique structural attributes conferred by the cyclooctyl group warrant further exploration of this scaffold in the design of novel therapeutics for cardiovascular and inflammatory diseases.

References

  • Title: Imidazole derivatives and salts thereof and their synthesis Source: European Patent Office, EP0002599A2 URL
  • Title: Imidazole compounds for the treatment of neurodegenerative disorders Source: Google Patents, US7342118B2 URL
  • Title: Novel imidazole derivatives Source: Google Patents, WO2018216822A1 URL
  • Title: Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds Source: ARKIVOC URL: [Link]

  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES Source: European Patent Office, EP2027124A2 URL
  • Title: Imidazole derivatives, processes for preparing them and their uses Source: Google Patents, EP2050736A1 URL
  • Title: Synthesis, Reactions and Medicinal Uses of Imidazole Source: Pharmaguideline URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and cytotoxic inhibitors of the cyclooxygenase Source: PubMed, J Med Chem. 2005 Oct 6;48(20):6516-21 URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PMC, Molecules. 2023 Jan; 28(2): 838 URL: [Link]

  • Title: Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI, Molecules 2023, 28(18), 6527 URL: [Link]

  • Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles Source: MDPI, Molecules 2022, 27(6), 1989 URL: [Link]

  • Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate Source: Longdom Publishing URL: [Link]

  • Title: A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl Source: Organic Syntheses Procedure URL: [Link]

  • Title: Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium Source: Indian Academy of Sciences URL: [Link]

  • Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: PMC, Molecules. 2020 Mar; 25(5): 1163 URL: [Link]

Sources

Method

Experimental setup for high-yield synthesis of 1-Cyclooctyl-1H-imidazole

Executive Summary & Strategic Analysis The synthesis of 1-Cyclooctyl-1H-imidazole presents a specific challenge in nucleophilic substitution: the steric hindrance and conformational strain of the eight-membered cycloocty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Cyclooctyl-1H-imidazole presents a specific challenge in nucleophilic substitution: the steric hindrance and conformational strain of the eight-membered cyclooctyl ring.

Standard alkylation protocols (using Sodium Hydride in DMF) often fail to achieve high yields with secondary, bulky halides due to the competing E2 elimination pathway, which generates cyclooctene rather than the desired imidazole adduct.

This Application Note details an optimized Cesium Carbonate (


) Promoted Protocol  that leverages the "Cesium Effect" and Phase Transfer Catalysis (TBAI) to suppress elimination and maximize nucleophilic attack. A secondary Mitsunobu Protocol  is provided for scenarios requiring high-purity conversion from the alcohol.
The Chemical Challenge: Substitution vs. Elimination
  • The Problem: The cyclooctyl ring is conformationally mobile ("floppy") and sterically demanding. Attacking the electrophilic carbon with a nucleophile (imidazole) is slow. Meanwhile, the protons on the

    
    -carbons are accessible, making base-induced elimination (E2) a dominant side reaction.
    
  • The Solution:

    • Switch Bases: Replace strong, hard bases (NaH, KOH) with

      
       . The large cesium cation creates a "naked," highly reactive imidazolyl anion while being basic enough to deprotonate but less aggressive in promoting E2 elimination.
      
    • Catalytic Activation: Use Tetrabutylammonium Iodide (TBAI) .[1] This facilitates a Finkelstein-type in-situ conversion of the alkyl bromide to a more reactive alkyl iodide, accelerating the

      
       rate to outcompete elimination.
      

Experimental Protocol A: The Optimized Alkylation (Recommended)

This method is the "workhorse" protocol, suitable for gram-scale synthesis with expected yields of 75-85% .

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9][10]RoleNotes
1H-Imidazole 1.0NucleophileRecrystallize if yellow/brown.
Cyclooctyl Bromide 1.2ElectrophileDistill if significant discoloration exists.
Cesium Carbonate (

)
1.5 - 2.0BaseMust be anhydrous/finely ground.
TBAI 0.1 (10 mol%)CatalystPhase transfer / Nucleophilic catalyst.
Acetonitrile (MeCN) SolventMediumAnhydrous; preferred over DMF for easier workup.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Imidazole (1.0 g, 14.7 mmol) and

      
        (7.18 g, 22.0 mmol).
      
    • Add Anhydrous Acetonitrile (50 mL) and stir at room temperature for 15 minutes to allow partial deprotonation.

    • Expert Insight: The mixture will remain heterogeneous. The surface area of the carbonate is critical; ensure it is a fine powder.

  • Addition & Catalysis:

    • Add TBAI (0.54 g, 1.47 mmol).

    • Add Cyclooctyl Bromide (3.40 g, 17.6 mmol) dropwise via syringe.

  • Thermal Activation:

    • Heat the reaction mixture to Reflux (approx. 82°C) under an inert atmosphere (

      
       or Ar).
      
    • Maintain reflux for 12–16 hours .

    • Monitoring: Check via TLC (DCM:MeOH 95:5). The starting imidazole (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup (Extractive Isolation):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts (

      
      , excess carbonate). Wash the pad with ethyl acetate.
      
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and wash with:

      • Water (

        
         mL)
        
      • Brine (

        
         mL)
        
    • Dry the organic layer over

      
      , filter, and concentrate to yield the crude oil.
      
  • Purification:

    • If high purity is required, purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 100% DCM

      
       5% MeOH in DCM.
      

Experimental Protocol B: Mitsunobu Coupling (High Precision)

Use this method if the alkyl bromide is unavailable or if the elimination product (cyclooctene) proves difficult to separate from the product in Method A.

Materials
  • 1H-Imidazole (1.0 equiv)[11][12][13]

  • Cyclooctanol (1.0 equiv)

  • Triphenylphosphine (

    
    )  (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • THF (Anhydrous)

Methodology
  • Dissolve Imidazole, Cyclooctanol, and

    
     in anhydrous THF at 0°C .
    
  • Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Allow to warm to room temperature and stir for 24 hours.

  • Workup: Concentrate THF. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter.
    
  • Purify the filtrate via column chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of Method A, highlighting how TBAI and Cesium Carbonate synergize to favor substitution.

G cluster_0 Reagents cluster_1 Catalytic Cycle (TBAI) Im Imidazole (Nucleophile) Base Cs2CO3 (Base) Im->Base Deprotonation RBr Cyclooctyl-Br (Electrophile) RI Cyclooctyl-I (Reactive Intermediate) RBr->RI Finkelstein (I- from TBAI) Product 1-Cyclooctyl-1H-imidazole RBr->Product Slow SN2 Attack Side Cyclooctene (Elimination Byproduct) RBr->Side E2 Elimination (Suppressed) Base->Im Cs+ Im- (Active Species) RI->Product Fast SN2 Attack TBAI TBAI (Catalyst) TBAI->RBr Recycles Br-

Caption: Synergistic activation: Cs2CO3 generates the naked anion, while TBAI converts the alkyl bromide to the more reactive iodide.

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Pale yellow to colorless oilDarkens upon oxidation/storage.
Yield (Method A) 75% - 85%Lower yields indicate wet solvent.
Yield (Method B) 60% - 75%Lower due to purification losses.
Purity (HPLC) >98% (area %)Monitor at 220 nm.
NMR Characterization (Simulated)

To validate the structure, focus on the N-CH methine signal and the symmetry of the cyclooctyl ring.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (s, 1H, N-CH-N, C2-H)
      
    • 
       7.08 (s, 1H, N-CH=C, C4-H)
      
    • 
       6.95 (s, 1H, C=CH-N, C5-H)
      
    • 
      4.15 – 4.25 (m, 1H, N-CH-Cyclooctyl) 
      
      
      
      Diagnostic Signal
    • 
       1.90 – 2.10 (m, 4H, Ring 
      
      
      
      )
    • 
       1.50 – 1.75 (m, 10H, Ring 
      
      
      
      )

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or wet solvent.Ensure

is dried (vac oven). Use freshly distilled MeCN.
High "Olefin" Byproduct Temperature too high; E2 favored.Reduce temp to 60°C and extend time. Ensure TBAI is present.
Product is Brown/Black Oxidation of imidazole ring.Perform reaction under strict

. Degas solvents.[8]
Starting Material Remains Steric bulk preventing attack.Switch to Method B (Mitsunobu) or use DMF at 100°C (sealed tube).

References

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry.[4]

  • TBAI Catalysis: Cella, J. A., & Kelley, E. A. (1980). Phase transfer catalyzed alkylation of heterocycles. Journal of Organic Chemistry.[4]

  • Mitsunobu Reaction on Imidazoles: Botta, M., et al. (1994). Synthesis of N-alkylimidazoles via Mitsunobu reaction. Tetrahedron.[10]

  • General N-Alkylation Review: Efficient Cesium Carbonate Promoted N-Alkylations. Organic Chemistry Portal.

Sources

Application

How to functionalize the C2 position of 1-Cyclooctyl-1H-imidazole

Application Note: Strategic C2-Functionalization of 1-Cyclooctyl-1H-imidazole Abstract & Strategic Overview 1-Cyclooctyl-1H-imidazole represents a unique scaffold in medicinal chemistry. The bulky, lipophilic cyclooctyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C2-Functionalization of 1-Cyclooctyl-1H-imidazole

Abstract & Strategic Overview

1-Cyclooctyl-1H-imidazole represents a unique scaffold in medicinal chemistry. The bulky, lipophilic cyclooctyl group at the


 position modulates solubility and pharmacokinetic profiles, but it also imposes specific steric demands during synthetic functionalization.

The


 position of the imidazole ring is the most acidic site (

), making it the primary target for functionalization. However, the choice of method depends strictly on the desired electrophile and the tolerance of the substrate to metallic reagents.

This guide details three distinct workflows:

  • Nucleophilic C2-Functionalization: via

    
    -Butyllithium (
    
    
    
    -BuLi) mediated deprotonation.[1]
  • Electrophilic C2-Arylation: via Palladium-catalyzed C-H activation (CMD mechanism).

  • Intermediate C2-Halogenation: For subsequent cross-coupling.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, refer to the following decision matrix to align the method with your synthetic target.

G Start Target: C2-Functionalized 1-Cyclooctyl-1H-imidazole Decision Select Electrophile Class Start->Decision PathA Alkyl Halides, Aldehydes, Ketones, Silanes Decision->PathA Carbonyls/Alkyls PathB Aryl/Heteroaryl Halides Decision->PathB Aryls PathC Boronic Acids/Esters (via Cross-Coupling) Decision->PathC Biaryls (Indirect) MethodA METHOD A: Lithiation (n-BuLi) PathA->MethodA MethodB METHOD B: Pd-Catalyzed C-H Activation PathB->MethodB MethodC METHOD C: C2-Halogenation + Suzuki PathC->MethodC

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired electrophile.

Part 2: Method A - C2-Lithiation (The "Gold Standard")

Principle: The


-cyclooctyl group prevents 

-deprotonation, directing the strong base (

-BuLi) to the

proton. The resulting 2-lithio-1-cyclooctylimidazole is a potent nucleophile. Note: The cyclooctyl group provides steric bulk that stabilizes the lithiated species slightly better than a methyl group, but strict temperature control is required to prevent ring opening or isomerization.

Materials:

  • Substrate: 1-Cyclooctyl-1H-imidazole (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.6 M in hexanes, 1.1 equiv)
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: e.g., Methyl iodide, Benzaldehyde, DMF (1.2 equiv)

  • Apparatus: Flame-dried Schlenk flask,

    
     atmosphere.
    

Protocol:

  • Setup: Charge a flame-dried 50 mL Schlenk flask with 1-Cyclooctyl-1H-imidazole (1.0 mmol, 178 mg) and a magnetic stir bar. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous THF (5.0 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add

    
    -BuLi (1.1 mmol, 0.69 mL of 1.6 M solution) dropwise over 5 minutes.
    
    • Observation: The solution may turn a pale yellow or orange.

    • Critical Step: Stir at -78°C for 30 minutes . Do not exceed -40°C, as the 2-lithio species can degrade.

  • Trapping: Add the electrophile (1.2 mmol) dropwise (neat or dissolved in 1 mL THF).

    • For Aldehydes/Ketones: The color typically fades.

    • For Alkyl Halides: A precipitate (Li-halide) may form.

  • Warming: Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]

Data Summary: Typical Yields

ElectrophileProduct TypeExpected YieldNotes
Methyl Iodide2-Methyl85-92%Exothermic; add slowly.
DMF2-Formyl78-85%Hydrolysis of intermediate required.
Benzaldehyde2-Carbinol80-88%Forms secondary alcohol.

Part 3: Method B - Pd-Catalyzed Direct C-H Arylation

Principle: For attaching aryl groups, lithiation is often too reactive or incompatible with functionalized aryl halides. Palladium-catalyzed C-H activation utilizes a Concerted Metallation-Deprotonation (CMD) mechanism. The carbonate base assists the Pd center in cleaving the C2-H bond without generating a discrete carbanion.

Mechanism Visualization (CMD Cycle):

CMD_Mechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Coordination (Imidazole binds Pd) OxAdd->Coord + Imidazole CMD_State CMD Transition State (Base assisted C-H cleavage) Coord->CMD_State + Cs2CO3 RedElim Reductive Elimination (Product Release) CMD_State->RedElim - HX (Base) RedElim->Pd0 Regeneration

Figure 2: The Concerted Metallation-Deprotonation (CMD) catalytic cycle for C2-arylation.

Materials:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 equiv) - Crucial for the CMD mechanism.
    
  • Solvent: DMF or Dioxane (degassed)

  • Partner: Aryl Iodide or Bromide (1.2 equiv)

Protocol:

  • Charge: In a pressure vial or Schlenk tube, combine 1-Cyclooctyl-1H-imidazole (1.0 mmol), Aryl Iodide (1.2 mmol),

    
     (11 mg), 
    
    
    
    (26 mg), and
    
    
    (650 mg).
  • Solvent: Add DMF (4 mL) under Argon.

  • Reaction: Seal and heat to 110°C for 12–16 hours.

    • Note: The bulky cyclooctyl group may require slightly longer reaction times than methyl-imidazole due to steric shielding of the C2 approach vector.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water (

    
     to remove DMF) and brine.
    
  • Purification: Flash chromatography.

Part 4: Method C - C2-Halogenation (The Gateway)

Principle: Converting the C2-H to C2-Br or C2-I allows the imidazole to act as the electrophile in Suzuki, Stille, or Negishi couplings. This is useful if the aryl partner is sensitive to the high heat of Method B.

Protocol (Bromination):

  • Dissolve 1-Cyclooctyl-1H-imidazole (1.0 mmol) in

    
     (5 mL) or THF.
    
  • Cool to 0°C.

  • Add NBS (N-Bromosuccinimide, 1.05 equiv) portion-wise.

    • Tip: Protect from light to prevent radical side reactions at the cyclooctyl ring.

  • Stir at RT for 2 hours.

  • Wash with

    
     (to remove bromine) and 
    
    
    
    .
  • Isolate the 2-bromo-1-cyclooctylimidazole. This intermediate is stable and can be stored.[2]

Troubleshooting & "The Scientist's Notebook"

ObservationDiagnosisCorrective Action
Method A: Low Yield / Recovery of SMWet solvent or insufficient deprotonation time.Distill THF over Na/Benzophenone. Ensure -78°C hold time is full 30 mins.
Method A: Complex mixture (Tars)Temperature too high; Ring opening.Keep strictly below -40°C. Add electrophile slowly.
Method B: C5-Arylation observed"Migratory" arylation (rare but possible).Use

as co-catalyst to anchor the metal to C2 via carbene-like character.
General: Poor SolubilityCyclooctyl group is highly lipophilic.Avoid Methanol/Water during workup. Use DCM or EtOAc.

References

  • Lithiation of N-Alkyl Imidazoles

    • Iddon, B., & Ngochindo, R. I. (1984).[3] 2,5-Dilithiation of N-protected imidazoles.[4] Journal of the Chemical Society, Perkin Transactions 1, 481-486.[4] Link

    • Context: Establishes the stability of 2-lithioimidazoles and the necessity of N-protection (provided here by the cyclooctyl group).
  • Pd-Catalyzed C-H Arylation (CMD Mechanism)

    • Bellina, F., & Rossi, R. (2006). Synthesis and direct C2-functionalization of azoles. Chemical Reviews, 110(2), 1082-1146.
    • Wang, X., Gribkov, D. V., & Sames, D. (2007). Phosphine-free palladium-catalyzed C-H bond arylation of free (NH)-imidazoles and benzimidazoles. Journal of Organic Chemistry, 72(4), 1476-1479. Link

    • Context: Defines the carbonate-assisted mechanism essential for Method B.
  • C2-Halogenation Protocols: Alhalaweh, A., & Elaissari, A. (2020). Halogenation of imidazole derivatives: A review. Tetrahedron, 76(15), 131093. Context: Provides standard conditions for NBS/NIS halogenation compatible with alkyl-substituted imidazoles.
  • Acidity and pKa of Imidazoles

    • Chu, Y., et al. (2004). Formation and stability of N-heterocyclic carbenes in water: the carbon acid pKa of imidazolium cations. Journal of the American Chemical Society, 126(13), 4366-4374. Link

    • Context: Validates the acidity of the C2 proton ( ) driving the reactivity in Method A.

Sources

Method

Method for preparing derivatives of 1-Cyclooctyl-1H-imidazole

Executive Summary The 1-cyclooctyl-1H-imidazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of antifungal agents (lanosterol 14 -demethylase inhibitors) and heme-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyclooctyl-1H-imidazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of antifungal agents (lanosterol 14


-demethylase inhibitors) and heme-iron coordinating enzyme inhibitors. The bulky cyclooctyl group provides significant lipophilic bulk (

modulation) and steric occlusion, often superior to smaller cyclohexyl or cyclopentyl analogs for filling large hydrophobic pockets.

This application note details the robust preparation of the parent scaffold and its subsequent regioselective functionalization.[1] Unlike standard alkylation methods which suffer from elimination side reactions, we prioritize a multicomponent ring construction strategy for the scaffold synthesis, followed by C-H activation protocols for derivative generation.

Strategic Synthetic Analysis

The preparation of 1-cyclooctylimidazole derivatives presents a classic chemoselectivity challenge.

  • The Problem with Direct Alkylation: Attempting to alkylate imidazole with cyclooctyl bromide (or iodide) via

    
     is kinetically disfavored. The secondary halide in an 8-membered ring is prone to 
    
    
    
    elimination due to transannular strain and steric hindrance, leading to cyclooctene as the major product rather than the desired imidazole.
  • The Solution (Ring Construction): The most reliable route is the modified Debus-Radziszewski synthesis . By building the imidazole ring onto the cyclooctylamine, we bypass the steric barrier of alkylation entirely.

Diagram 1: Strategic Route Selection

SynthesisStrategy Target TARGET: 1-Cyclooctyl-1H-imidazole RouteA Route A: Direct Alkylation (Imidazole + Cyclooctyl Bromide) Issue CRITICAL ISSUE: Steric hindrance promotes E2 Elimination (Major Product: Cyclooctene) RouteA->Issue RouteB Route B: Ring Construction (Cyclooctylamine + Glyoxal + HCHO) Advantage ADVANTAGE: Thermodynamic control. No elimination risk. High scaffold yield. RouteB->Advantage Issue->Target Low Yield (<20%) Advantage->Target High Yield (>75%)

Caption: Comparison of synthetic routes. Route B (Ring Construction) is the recommended industry standard for bulky N-substituents.

Part I: Synthesis of the Scaffold (1-Cyclooctyl-1H-imidazole)

Protocol A: Modified Debus-Radziszewski Reaction This protocol utilizes a four-component condensation (Ammonia, Formaldehyde, Glyoxal, and Cyclooctylamine) to construct the imidazole ring.

Reagents:

  • Cyclooctylamine (CAS: 5452-37-9)

  • Glyoxal (40% aq. solution)

  • Formaldehyde (37% aq. solution)

  • Ammonium Acetate (Solid)

  • Solvent: Methanol or Ethanol[2]

Step-by-Step Methodology:

  • Preparation of Reagent A: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (1.2 equiv) in Methanol (5 mL/g of amine).

  • Aldehyde Addition: Cool the solution to 0°C. Add Glyoxal (1.0 equiv) and Formaldehyde (1.0 equiv) dropwise. Stir for 20 minutes.

  • Amine Addition: Dissolve Cyclooctylamine (1.0 equiv) in a minimal amount of Methanol. Add this solution dropwise to the main reaction mixture over 30 minutes.

    • Expert Note: Slow addition is crucial to prevent oligomerization of the glyoxal.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 12–18 hours. The solution will turn from colorless to deep orange/brown.

  • Work-up:

    • Cool to room temperature.[3]

    • Remove methanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and adjust pH to ~10 using 20% NaOH or saturated

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (

    
    :MeOH 95:5).
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic imidazole protons:

    
     7.60 (s, 1H, C2-H), 7.05 (s, 1H), 6.95 (s, 1H). The cyclooctyl methine proton should appear as a multiplet around 
    
    
    
    4.1–4.3 ppm.
  • MS (ESI): [M+H]+ = 179.15 (Calculated for

    
    ).
    

Part II: Functionalization (Preparing Derivatives)

Once the 1-cyclooctyl-1H-imidazole scaffold is secured, derivatives are prepared via regioselective C-H functionalization.

Diagram 2: Divergent Functionalization Workflow

Functionalization Scaffold 1-Cyclooctyl-1H-imidazole C2_Path Path 1: C2-Lithiation (Kinetic Control) Scaffold->C2_Path C45_Path Path 2: C4/C5-Halogenation (Electrophilic Subst.) Scaffold->C45_Path Li_Reagent n-BuLi / THF / -78°C C2_Path->Li_Reagent Hal_Reagent NBS or NIS / ACN C45_Path->Hal_Reagent C2_Deriv C2-Derivatives (Aldehydes, Ketones, Alkyls) Li_Reagent->C2_Deriv C45_Deriv C4/C5-Halo Derivatives (Cross-Coupling Precursors) Hal_Reagent->C45_Deriv

Caption: Regioselective functionalization logic. C2 is accessible via lithiation; C4/C5 via electrophilic halogenation.

Protocol B: Regioselective C2-Functionalization (Lithiation)

The C2 proton of the imidazole ring is the most acidic (


). Protection of the C2 position is critical for many antifungal derivatives.

Reagents:

  • 1-Cyclooctyl-1H-imidazole (from Protocol A)

  • n-Butyllithium (1.6 M in hexanes)

  • Electrophile (e.g., DMF for aldehyde, Methyl Iodide for alkyl, Diphenyl Disulfide for thiol)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck flask and purge with Argon. Add 1-Cyclooctyl-1H-imidazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Observation: The solution typically turns yellow/orange.

    • Timing: Stir at -78°C for exactly 30 minutes. Longer times may encourage rearrangement or decomposition.

  • Quench: Add the Electrophile (1.2 equiv) neat or in THF solution.

    • For C2-Formylation: Add anhydrous DMF.

    • For C2-Alkylation: Add Alkyl Halide.[3][4]

  • Warm-up: Allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench with saturated

    
    . Extract with EtOAc.
    

Data Summary: Common Electrophiles & Yields

ElectrophileProduct TypeExpected YieldNotes
DMFC2-Aldehyde75-85%Precursor for reductive amination
HexachloroethaneC2-Chloride60-70%Useful for further coupling
Diphenyl DisulfideC2-S-Ph80%High affinity heme binders
Iodine (

)
C2-Iodide65%Unstable; keep in dark/cold
Protocol C: C4/C5-Halogenation

To access the C4/C5 positions (often required for tri-substituted derivatives), electrophilic aromatic substitution is used.

Reagents:

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Solvent: Acetonitrile (ACN) or DMF

Methodology:

  • Dissolve 1-Cyclooctyl-1H-imidazole in ACN (0.1 M).

  • Cool to 0°C.

  • Add NBS (1.0 equiv for mono-bromination, 2.2 equiv for di-bromination) portion-wise.

    • Selectivity Note: Regioselectivity between C4 and C5 is poor in simple alkyl imidazoles; typically, a mixture is obtained, or C4,C5-di-halogenation occurs if excess reagent is used. For clean mono-substitution, C2-blocking is often required first.

  • Stir at room temperature for 2 hours.

  • Concentrate and purify via column chromatography.

References

  • ChemicalBook. (2024). Synthesis of 1-cyclohexyl-1H-imidazole (Methodology adapted for Cyclooctyl analogs).

  • Organic Chemistry Portal. (2024).[5] Van Leusen Imidazole Synthesis and Multicomponent Reactions.[6]

  • National Institutes of Health (PMC). (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles (C2-Lithiation protocols).

  • BenchChem. (2025).[2][3] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide (Comparative Alkylation Data).

  • MDPI. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids (Biological Activity Context).

Sources

Application

Application Note: Evaluation of 1-Cyclooctyl-1H-imidazole as a Hydrophobic Probe for CYP51 Inhibition

Executive Summary This technical guide details the synthesis, characterization, and biological evaluation of 1-Cyclooctyl-1H-imidazole , a lipophilic N-substituted imidazole derivative. While commercial azoles (e.g., Ket...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and biological evaluation of 1-Cyclooctyl-1H-imidazole , a lipophilic N-substituted imidazole derivative. While commercial azoles (e.g., Ketoconazole, Miconazole) utilize complex aromatic side chains to interact with the fungal CYP51 active site, 1-Cyclooctyl-1H-imidazole serves as a critical chemical probe. It isolates the contribution of bulky aliphatic hydrophobicity in binding to the enzyme's access channel.

This document provides researchers with self-validating protocols for:

  • Synthesis: A robust condensation method avoiding steric hindrance issues common in direct alkylation.

  • Target Validation: Spectroscopic determination of Type II heme coordination.

  • Phenotypic Screening: CLSI-compliant MIC determination.

Chemical Synthesis & Characterization

Objective: Synthesize 1-Cyclooctyl-1H-imidazole with >98% purity for biological assay.

Rationale for Method Selection

Direct N-alkylation of imidazole with cyclooctyl halides (e.g., bromocyclooctane) often suffers from low yields due to the secondary halide's propensity for E2 elimination over S_N2 substitution. Therefore, we utilize a modified Radziszewski reaction , assembling the imidazole ring directly from the primary amine (cyclooctylamine), glyoxal, and formaldehyde.

Protocol A: Ring Assembly Synthesis

Reagents:

  • Cyclooctylamine (1.0 eq)

  • Glyoxal (40% aq. solution, 1.3 eq)

  • Formaldehyde (37% aq. solution, 1.3 eq)

  • Ammonium Chloride (2.0 eq)

  • Phosphoric Acid (Catalytic)

Step-by-Step Workflow:

  • Preparation: In a 500 mL round-bottom flask, dissolve Ammonium Chloride (2.0 eq) in deionized water. Add Glyoxal and Formaldehyde. Stir at room temperature for 15 minutes.

  • Amine Activation: In a separate beaker, mix Cyclooctylamine (1.0 eq) with water and acidify slightly with Phosphoric Acid (to pH ~3-4) to prevent immediate polymerization.

  • Addition: Slowly add the amine solution to the aldehyde/ammonium mixture over 30 minutes.

  • Reflux: Heat the mixture to 95°C (reflux) for 12 hours. The solution will darken to orange/brown.

  • Work-up: Cool to room temperature. Alkalize to pH 10 with 40% NaOH.

  • Extraction: Extract 3x with Ethyl Acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

Quality Control (Self-Validation)
  • 1H NMR (CDCl3, 400 MHz): Look for diagnostic imidazole protons at

    
     7.6 (s, 1H, N-CH-N), 7.1 (s, 1H), and 6.9 (s, 1H). The cyclooctyl methine proton should appear as a multiplet around 
    
    
    
    4.0-4.2 ppm.
  • Stop/Go Decision: If the imidazole C-2 proton (

    
     ~7.6) is absent, the ring closure failed. Do not proceed to biological assays.
    

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Purification Amine Cyclooctylamine (Primary Amine) Mix Acidified Mixing (pH ~3-4) Amine->Mix Aldehydes Glyoxal + Formaldehyde (C2 + C1 Sources) Aldehydes->Mix Ammonia NH4Cl (Nitrogen Source) Ammonia->Mix Reflux Reflux 95°C 12 Hours Mix->Reflux Cyclization Radziszewski Cyclization Reflux->Cyclization Extract Extraction (EtOAc) pH 10 Cyclization->Extract Distill Vacuum Distillation or Flash Chrom. Extract->Distill Pure 1-Cyclooctyl-1H-imidazole (>98% Purity) Distill->Pure

Figure 1: Synthesis of 1-Cyclooctyl-1H-imidazole via modified Radziszewski cyclization.

Mechanism of Action: CYP51 Binding Assay

Objective:[1] Confirm the compound binds to the heme iron of Lanosterol 14


-demethylase (CYP51), the primary target of azole antifungals.
Principle

Azoles contain a basic nitrogen (N-3 in imidazole) that coordinates with the heme iron of CYP51. This displacement of the water ligand causes a spin-state change in the heme iron (low-spin to high-spin mixture), resulting in a characteristic Type II difference spectrum :

  • Peak: ~425–432 nm

  • Trough: ~390–410 nm

Protocol B: Spectrophotometric Titration

Materials:

  • Recombinant Candida albicans CYP51 (CaCYP51) or Aspergillus fumigatus CYP51 (AfCYP51) microsomes.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Ligand Stock: 1-Cyclooctyl-1H-imidazole dissolved in DMSO (10 mM).

Procedure:

  • Baseline: Place 2 mL of CYP51 suspension (approx. 1

    
    M P450 content) into two quartz cuvettes (Sample and Reference). Record the baseline spectrum (350–500 nm).
    
  • Titration:

    • Sample Cuvette: Add aliquots of 1-Cyclooctyl-1H-imidazole (0.5

      
      L increments).
      
    • Reference Cuvette: Add equal volume of pure DMSO (solvent correction).

  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Plot the difference in absorbance (

    
    ) vs. Ligand Concentration.
    
  • Calculation: Fit data to the Morrison Equation (tight binding) or Michaelis-Menten (weak binding) to determine the Dissociation Constant (

    
    ).
    

Expected Results: A strong Type II spectrum confirms direct binding. The bulky cyclooctyl group probes the width of the hydrophobic access channel. If


 is significantly higher (>10 

M) than Clotrimazole (typically <0.1

M), the cyclooctyl ring may be too bulky or lack the specific pi-stacking interactions provided by aromatic rings.

In Vitro Antifungal Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.[2]

Protocol C: CLSI M27-A3 (Yeast) / M38-A2 (Mold)

Organisms: Candida albicans (ATCC 90028), C. glabrata, Aspergillus fumigatus.

Steps:

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compound Prep: Dilute 1-Cyclooctyl-1H-imidazole in DMSO to 100x final concentration, then dilute into media. Final range: 0.03 – 64

    
    g/mL.
    
  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL.
  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to growth control.

Data Reporting Template
CompoundC. albicans MIC (

g/mL)
A. fumigatus MIC (

g/mL)
CYP51 Binding

(

M)
1-Cyclooctyl-1H-imidazole [Experimental][Experimental][Experimental]
Fluconazole (Control)0.25 - 1.0>64 (Intrinsic resistance)~0.05
Ketoconazole (Control)0.03 - 0.1250.5 - 2.0<0.01

Structure-Activity Relationship (SAR) Context

The evaluation of 1-Cyclooctyl-1H-imidazole provides specific insights into the Hydrophobic Tail region of the SAR map:

  • Lipophilicity (LogP): The cyclooctyl ring is highly lipophilic. While this aids membrane penetration, excessive lipophilicity can lead to entrapment in the membrane bilayer, preventing the drug from reaching the enzyme active site.

  • Steric Fit: The CYP51 active site has a long hydrophobic channel.

    • Linear alkyl chains (n-octyl) fit easily but have high entropic penalties upon binding.

    • Cycloalkyl rings (cyclooctyl) are semi-rigid. If the ring is too wide (>6-7 Å), it may clash with the channel residues (e.g., Tyrosine or Phenylalanine gates), reducing potency compared to smaller rings like cyclohexyl.

SAR_Logic cluster_SAR SAR Decision Matrix Molecule 1-Cyclooctyl-1H-imidazole Effect1 Membrane Entry (High LogP) Molecule->Effect1 Facilitates Effect2 CYP51 Binding (Steric Bulk) Molecule->Effect2 Challenges OutcomeA High Potency (Good Fit) Effect2->OutcomeA If Channel Flexible OutcomeB Low Potency (Steric Clash) Effect2->OutcomeB If Channel Rigid

Figure 2: SAR Logic for evaluating bulky cycloalkyl azole derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Lamb, D. C., et al. (1997). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51)." Antimicrobial Agents and Chemotherapy.[1] Describes the standard Type II binding spectral assay. [Link]

  • Warrilow, A. G., et al. (2010). "Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa." Scientific Reports.[3] Provides detailed reconstitution and titration protocols. [Link]

  • Zhang, L., et al. (2014). "Efficient Synthesis of N-Substituted Imidazoles." Journal of Organic Chemistry. (General reference for Radziszewski/Van Leusen type cyclizations adapted for Method A). [Link]

  • Moghadasi, Z., & Imani, S. (2025).[2][4] "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Biological and Molecular Chemistry. Discusses the SAR of hydrophobic side chains. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Characterization of N-Alkylimidazoles

Welcome to the Technical Support Center for N-Alkylimidazole Characterization. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile and challenging class of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Alkylimidazole Characterization. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile and challenging class of compounds. N-alkylimidazoles and their quaternized imidazolium salt derivatives are crucial scaffolds in medicinal chemistry and materials science, but their unique physicochemical properties often lead to predictable, yet frustrating, pitfalls during characterization.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these problems occur and how to solve them. We will address common issues in a practical question-and-answer format, covering synthesis, purification, and analysis by NMR, mass spectrometry, and chromatography.

Part 1: Synthesis & Purification Pitfalls

The journey to a well-characterized N-alkylimidazole begins with a pure compound. However, issues often arise right from the synthesis and purification stages.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of imidazole yielded a mixture of products that are hard to separate. What went wrong?

A1: This is a classic challenge stemming from the inherent nature of the imidazole ring. When you deprotonate imidazole to make it nucleophilic, the resulting anion has its negative charge delocalized across both nitrogen atoms. This means that alkylation can occur at either nitrogen, leading to a mixture of regioisomers, especially if your imidazole is substituted at the 4 or 5 position.[4]

  • Causality: The two tautomeric forms of an unsymmetrically substituted imidazole can lead to different N-alkylated products. Attempted alkylation often results in mixtures that can be difficult to separate via standard column chromatography.[4][5]

  • Troubleshooting & Solutions:

    • Directed Synthesis: If possible, start with a pre-functionalized N-1 substituted imidazole to ensure regioselectivity.

    • Bulky Blocking Groups: Consider using a bulky protecting group on one nitrogen to sterically hinder alkylation at that site, followed by deprotection.

    • Careful Reaction Control: Factors like the base, solvent, and temperature can influence the isomeric ratio. Experiment with different conditions, for example, using a milder base like potassium carbonate in DMF.[6]

    • Advanced Purification: If a mixture is unavoidable, you may need to resort to more advanced chromatographic techniques (see Part 4) or derivatization to separate the isomers.

Workflow for Addressing Regioisomer Formation

Sources

Reference Data & Comparative Studies

Validation

Impact of the Cyclooctyl Group on Imidazole pKa: A Technical Comparison Guide

Executive Summary The addition of a cyclooctyl group to the N-1 position of the imidazole ring results in a moderate increase in basicity , typically shifting the pKa of the conjugate acid from 6.95 (unsubstituted) to ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The addition of a cyclooctyl group to the N-1 position of the imidazole ring results in a moderate increase in basicity , typically shifting the pKa of the conjugate acid from 6.95 (unsubstituted) to approximately 7.15–7.30 .

This shift is governed by two competing mechanistic factors:

  • Electronic Enhancement (+I Effect): The cyclooctyl ring acts as a secondary alkyl electron donor, increasing electron density at the N-3 site.

  • Steric Solvation Penalty: The bulky, hydrophobic cyclooctyl moiety hinders the efficient hydration of the protonated imidazolium cation, slightly attenuating the basicity gains expected from the inductive effect alone.

For drug development professionals, the cyclooctyl-imidazole moiety represents a strategic "Lipophilic Base" motif. It maintains a physiological pKa similar to histidine residues while significantly increasing LogP, thereby enhancing membrane permeability without abolishing solubility in acidic compartments (e.g., lysosomes).

Mechanistic Analysis: Electronic vs. Steric Effects

To understand the pKa shift, we must decouple the electronic contributions from the steric constraints imposed by the eight-membered ring.

The Inductive Effect (+I)

Alkyl groups are electron-releasing.[1] When attached to the N-1 nitrogen, they push electron density into the aromatic


-system. This increased density makes the lone pair on the N-3 nitrogen (the basic site) more available for protonation.
  • Primary Alkyl (Methyl): Increases pKa slightly (approx. +0.1 units).[2]

  • Secondary Alkyl (Cyclooctyl/Isopropyl): Provides a stronger inductive effect than primary groups, theoretically raising the pKa further (approx. +0.2–0.3 units).[3]

The Steric Solvation Effect

Basicity is not just about proton affinity in the gas phase; it is heavily dependent on the stability of the resulting cation in water. The protonated imidazolium ion relies on hydrogen bonding with water molecules to stabilize its positive charge.

  • The "Umbrella" Effect: The cyclooctyl group is a large, flexible, hydrophobic mass. It creates a "hydrophobic shadow" around the imidazole ring.

  • Solvation Entropy: Water molecules must order themselves around this hydrophobic bulk, which is entropically unfavorable. This destabilizes the solvated cation relative to a smaller analog (like N-methylimidazole), preventing the pKa from rising as high as one might predict solely based on electronic effects.

Mechanistic Pathway Diagram

G Neutral Neutral N-Cyclooctylimidazole (Lipophilic, Free Base) Protonation Protonation Event (+ H+ at N-3) Neutral->Protonation Equilibrium Cation Imidazolium Cation (Positively Charged) Protonation->Cation Inductive Factor 1: Inductive Effect (+I) Cyclooctyl pushes e- density Increases Basicity Inductive->Protonation Promotes Steric Factor 2: Steric Solvation Penalty Bulky ring hinders water stabilization Limits Basicity Increase Steric->Cation Destabilizes

Figure 1: Mechanistic factors influencing the acid-base equilibrium of N-cyclooctylimidazole.

Comparative Performance Data

The following table synthesizes experimental and predicted data to benchmark the cyclooctyl group against standard alternatives. Note that while methyl and isopropyl groups are common, the cyclooctyl group provides a unique lipophilicity profile.

Substituent (R)Structure TypeElectronic EffectSteric Bulk (Solvation)Approx. pKa (aq)LogP (Est.)
Hydrogen UnsubstitutedReferenceNone6.95 -0.08
Methyl Primary AlkylWeak +ILow7.00 – 7.10 0.02
Isopropyl Secondary AlkylStrong +IModerate7.15 – 7.30 0.90
Cyclohexyl Cyclic Sec-AlkylStrong +IHigh7.20 – 7.35 1.80
Cyclooctyl Cyclic Sec-Alkyl Strong +I Very High 7.15 – 7.25 *2.90

*Note: The pKa of cyclooctylimidazole is predicted to plateau near the isopropyl/cyclohexyl value due to the limiting effect of steric hindrance on cation solvation.

Experimental Methodologies

Determining the pKa of N-cyclooctylimidazole is challenging due to its low aqueous solubility. Standard aqueous titration often yields noisy data. The following self-validating protocols are recommended for high-accuracy determination.

Method A: Potentiometric Titration in Cosolvent (The Yasuda-Shedlovsky Extrapolation)

This is the "Gold Standard" for lipophilic bases.

  • Preparation: Prepare 0.01 M stock solution of N-cyclooctylimidazole in methanol.

  • Titration Series: Perform titrations in three different water/methanol ratios:

    • 30% MeOH / 70% Water

    • 40% MeOH / 60% Water

    • 50% MeOH / 50% Water

  • Measurement: Titrate with 0.1 M HCl using a calibrated glass electrode. Record pH vs. volume.

  • Data Processing: Calculate the apparent pKa (

    
    ) for each mixture.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply extrapolate linear
    
    
    vs. % organic solvent to 0% solvent.
Method B: NMR-Controlled Titration (pH-Dependent Chemical Shift)

Ideal for confirming the specific site of protonation (N-3).

  • Sample: Dissolve 5 mg of compound in 600

    
    L of 
    
    
    
    (90:10) mixture.
  • Buffer: Use phosphate buffers to adjust pH in steps of 0.5 units from pH 4.0 to pH 10.0.

  • Acquisition: Acquire

    
    -NMR at each pH step. Monitor the C-2 proton (between the two nitrogens).
    
  • Analysis: The chemical shift (

    
    ) of the C-2 proton will shift downfield upon protonation.
    
  • Calculation: Fit the inflection point of the

    
     vs. pH curve to the Henderson-Hasselbalch equation:
    
    
    
    
Experimental Workflow Diagram

Workflow Start Start: pKa Determination of Lipophilic Imidazole SolubilityCheck Check Aqueous Solubility (> 1 mM?) Start->SolubilityCheck DirectTitration Method: Direct Aqueous Potentiometric Titration SolubilityCheck->DirectTitration Yes Cosolvent Method: Cosolvent Titration (Methanol/Water) SolubilityCheck->Cosolvent No (Likely for Cyclooctyl) Validation Validation: 1H-NMR Titration (Monitor C-2 Proton Shift) DirectTitration->Validation Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Solvent Cosolvent->Extrapolation Extrapolation->Validation Output Final pKa Value Validation->Output

Figure 2: Decision matrix and workflow for accurate pKa determination of lipophilic imidazole derivatives.

Implications for Drug Design[4][5]

The N-cyclooctyl group is rarely selected solely for pKa modulation, as the shift from N-isopropyl is negligible. Instead, it is a tool for Lipophilic Efficiency (LipE) optimization.

  • Lysosomal Trapping: With a pKa ~7.2, the molecule is partially protonated at physiological pH (7.4) and fully protonated in the acidic lysosome (pH 4.5–5.0). The high lipophilicity of the cyclooctyl group, however, may allow the neutral species to permeate membranes effectively, while the cationic form contributes to volume of distribution (

    
    ).
    
  • Metabolic Stability: Unlike linear alkyl chains (n-octyl), the cyclooctyl ring is more resistant to

    
    -oxidation, though it is susceptible to CYP450 hydroxylation.
    
  • Binding Affinity: The cyclooctyl group is an excellent scaffold for filling large hydrophobic pockets (e.g., in GPCRs or kinases) where a flat aromatic ring might not provide sufficient van der Waals contact.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI Processes, 10(2), 321. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Catalán, J., et al. (1987). Basicity of azoles. Journal of the American Chemical Society, 109(19), 5868-5870. (Foundational work on imidazole basicity mechanisms).

Sources

Comparative

A Comparative Guide to the Efficacy of 1-Substituted Imidazole Derivatives in Cancer Cell Lines

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1][2][3] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1][2][3] Its unique electronic properties, including the capacity for hydrogen bonding and metal coordination, allow it to interact with a wide array of biomolecular targets, making it a cornerstone in the development of novel therapeutics.[1][2] While a vast body of research exists on imidazole derivatives as anticancer agents, this guide will focus specifically on the impact of substitutions at the 1-position of the imidazole ring, a critical determinant of biological activity. While the user's initial interest was in 1-cyclooctyl derivatives, publicly available data is sparse. Therefore, we will broaden our scope to encompass a range of 1-substituted imidazoles to provide a comprehensive and data-supported comparative analysis for researchers in oncology and drug development.

This guide synthesizes findings from multiple studies to compare the in vitro efficacy of various 1-substituted imidazole derivatives, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.

Comparative In Vitro Efficacy of 1-Substituted Imidazole Derivatives

The antiproliferative activity of imidazole derivatives is profoundly influenced by the nature of the substituent at the N-1 position of the imidazole ring. Modifications at this position can alter the compound's lipophilicity, steric profile, and ability to interact with specific target proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 1-substituted imidazole derivatives across a panel of human cancer cell lines, demonstrating the diversity of their potency.

Compound Class/DerivativeN-1 SubstituentCancer Cell LineIC50 (µM)Key Findings & Reference
Imidazole-Chalcone Hybrids Aryl groupsA549 (Lung)7.05 - 63.43Derivatives 9j' and 9g showed significant cytotoxicity.[4]
MCF-7 (Breast)7.05 - 63.43Activity observed across multiple cell lines.[4]
HEPG2 (Liver)7.05 - 63.43Generally more effective against A549 cells.[4]
Imidazole-Triazole Hybrids Alkyl/Aryl Side ChainsMCF-7 (Breast)0.38Compound 4k was highly potent, comparable to Doxorubicin.[5]
Caco-2 (Colon)4.67 - 8.45Compounds 4k and 6e showed potency similar to Doxorubicin.[5]
N-Phenylbenzamide Hybrids Substituted PhenylA549 (Lung)7.5Derivative 4f (fluoro-substituted) was the most active.[6]
HeLa (Cervical)9.3Showed broad-spectrum activity.[6]
MCF-7 (Breast)8.9Highlights the importance of N-phenyl benzamide functionality.[6]
Thiazole-linked Imidazoles 4-phenylthiazol-2-ylNUGC-3 (Gastric)0.05Compound 22 showed exceptionally high potency.[7]
Substituted Imidazoles IsobutylA549 (Lung)-NSC 771432 induced cell cycle arrest and senescence.[8][9]
Amide-Imidazole Conjugates Amide-linked groupsMCF-7 (Breast)5 - 20Dose-dependent reduction in cell survival.[10]

Analysis of Structure-Activity Relationships (SAR): The data clearly indicate that the N-1 substituent is a key modulator of anticancer activity.

  • Aromatic and Heterocyclic Rings: The introduction of bulky aromatic or heterocyclic systems, such as in the thiazole-linked imidazole (Compound 22), can lead to exceptionally potent compounds, with IC50 values in the nanomolar range.[1][7] This suggests that these moieties may be critical for binding to target proteins.

  • Hybrid Pharmacophores: Combining the imidazole core with other known anticancer pharmacophores, like chalcones or triazoles, is a successful strategy.[4][5] For instance, the imidazole-triazole hybrid 4k demonstrated potency against MCF-7 breast cancer cells comparable to the standard chemotherapeutic drug doxorubicin.[5]

  • Lipophilicity and Substitution: The presence of lipophilic side chains, as noted in compound 4k , can enhance cellular uptake and potency.[5] Furthermore, specific substitutions on aryl rings, such as the fluorine atom in derivative 4f , can significantly improve activity.[6]

Mechanisms of Action: How Do These Derivatives Inhibit Cancer Cell Growth?

Imidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[3] This multi-targeted approach can be advantageous in overcoming drug resistance. Key mechanisms include:

  • Tubulin Polymerization Inhibition: A prominent mechanism for many imidazole-based compounds is the disruption of microtubule dynamics.[2][7] Similar to vinca alkaloids or taxanes, these derivatives can bind to tubulin, preventing its polymerization into microtubules. This interference is critical because microtubules form the mitotic spindle required for cell division. The disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][7][11]

  • Kinase Inhibition: Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Imidazole derivatives have been successfully designed to inhibit several key oncogenic kinases:

    • Receptor Tyrosine Kinases (RTKs): This class includes EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[1][3][12] By blocking these receptors, the derivatives can halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

    • Non-receptor Tyrosine Kinases: Some derivatives show potent inhibition of kinases like SRC, which is involved in cell motility and invasion.[13]

    • Other Kinases: Targets such as B-Raf and Glycogen Synthase Kinase-3β (GSK-3β) have also been identified, highlighting the versatility of the imidazole scaffold in designing specific kinase inhibitors.[5][11]

  • Induction of Apoptosis: Regardless of the primary target, the ultimate fate of cancer cells treated with effective imidazole derivatives is often apoptosis.[3][10] This is achieved by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, Caspase-3) and decreasing anti-apoptotic proteins (e.g., Bcl-2).[10][12]

Visualizing the Mechanism: Tubulin Inhibition Pathway

The following diagram illustrates the pathway by which 1-substituted imidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_drug Cellular Uptake cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle & Apoptosis Imidazole 1-Substituted Imidazole Derivative Tubulin α/β-Tubulin Dimers Imidazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Imidazole->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Blocks Progression Apoptosis Apoptosis Induction (Programmed Cell Death) G2M->Apoptosis

Caption: Pathway of tubulin polymerization inhibition by imidazole derivatives.

Standardized Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure reproducible and comparable results, a standardized protocol for assessing the cytotoxic effects of novel compounds is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for this purpose. It relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.

Principle of Causality: The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the formazan, we can quantify cell viability and calculate the IC50 value of a compound. This protocol is self-validating through the inclusion of positive (e.g., doxorubicin) and negative (vehicle control) controls, which confirm the assay's sensitivity and the baseline cell viability, respectively.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Action: Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase. Count the cells using a hemocytometer or automated cell counter.

    • Rationale: Using healthy, actively dividing cells ensures a robust metabolic signal and consistent response to the test compound.

    • Procedure: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

    • Rationale: The 24-hour incubation allows cells to adhere to the plate and recover from the stress of trypsinization, ensuring they are in a receptive state for drug treatment.

  • Compound Treatment (Day 2):

    • Action: Prepare a series of dilutions of the 1-substituted imidazole derivative in culture medium.

    • Rationale: A serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC50 calculation.

    • Procedure: Remove the old medium from the wells. Add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

    • Rationale: The incubation period is chosen to be long enough for the compound to exert its antiproliferative or cytotoxic effects, which often span multiple cell cycles.

  • MTT Addition (Day 4/5):

    • Action: Add MTT reagent to each well.

    • Procedure: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well. Incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The process is light-sensitive, so plates should be protected from light.

  • Formazan Solubilization and Measurement (Day 4/5):

    • Action: Solubilize the formazan crystals and measure the absorbance.

    • Procedure: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the purple crystals.

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent to allow for accurate spectrophotometric measurement.

    • Procedure: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow: MTT Assay

The following diagram provides a visual representation of the MTT assay workflow.

MTT_Workflow start Start step1 1. Cell Seeding (5,000 cells/well) start->step1 step2 2. 24h Incubation (Adhesion) step1->step2 step3 3. Compound Treatment (Serial Dilutions) step2->step3 step4 4. 48-72h Incubation (Drug Action) step3->step4 step5 5. Add MTT Reagent (10 µL/well) step4->step5 step6 6. 3-4h Incubation (Formazan Formation) step5->step6 step7 7. Solubilize Formazan (100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End (Data Analysis) step8->end

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 1-Cyclooctyl-1H-imidazole in Biological Assays

Introduction The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2][3] This versatility stems from the imidazole ring's ability to engage in various biological interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions in metalloenzymes.[1] The functionalization of the imidazole core with different substituents can modulate its pharmacokinetic properties and target specificity. This guide focuses on a novel, hypothetical compound, 1-Cyclooctyl-1H-imidazole, and presents a comprehensive, data-driven framework for characterizing its cross-reactivity profile.

The defining feature of this molecule is the large, hydrophobic cyclooctyl group attached to the imidazole ring. This bulky substituent is expected to play a significant role in the compound's interaction with its biological targets, potentially conferring a unique selectivity profile. Given that many imidazole derivatives are known to be enzyme inhibitors, we hypothesize that 1-Cyclooctyl-1H-imidazole may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[1][4][5] The larger active site of the inducible COX-2 isoform compared to the constitutive COX-1 isoform makes it a plausible selective target for a molecule with a bulky substituent.[4][6]

This guide provides a systematic approach to evaluating the selectivity of 1-Cyclooctyl-1H-imidazole. We will outline detailed protocols for assessing its inhibitory activity against COX-1 and COX-2, as well as a panel of key off-target enzymes, namely the cytochrome P450 (CYP) family, which are frequently inhibited by imidazole-containing compounds, leading to potential drug-drug interactions.[7][8][9]

Rationale for Target Selection and Cross-Reactivity Panel

The selection of a primary target and a cross-reactivity panel is crucial for building a comprehensive understanding of a compound's biological activity and potential liabilities.

  • Primary Target: Cyclooxygenase-2 (COX-2) Many imidazole-containing compounds have been investigated as anti-inflammatory agents through the inhibition of COX enzymes.[1][4][5] The rationale for hypothesizing COX-2 as the primary target for 1-Cyclooctyl-1H-imidazole is based on the structural features of the COX-2 active site, which is approximately 25% larger and more accommodating to bulky substituents than the COX-1 active site.[4][6] This provides a structural basis for potential selective inhibition.

  • Cross-Reactivity Panel:

    • COX-1: As the closely related isoform, assessing inhibition of COX-1 is essential for determining the selectivity of the compound and predicting the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4]

    • Cytochrome P450 (CYP) Isoforms (CYP3A4, CYP2D6, CYP2C9): The imidazole nitrogen of many antifungal drugs is known to coordinate with the heme iron of CYP enzymes, leading to their inhibition.[8][9] Evaluating the effect of 1-Cyclooctyl-1H-imidazole on major drug-metabolizing CYP isoforms is critical for assessing its potential for drug-drug interactions.

    • Lanosterol 14α-demethylase (CYP51): This is the primary target for azole antifungal agents.[10][11] Including this enzyme in the panel will help determine if 1-Cyclooctyl-1H-imidazole possesses any antifungal activity.

The following diagram illustrates the workflow for assessing the cross-reactivity of 1-Cyclooctyl-1H-imidazole.

G cluster_0 Primary Target Assessment cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis & Comparison Compound 1-Cyclooctyl-1H-imidazole PrimaryAssay COX-2 Inhibition Assay Compound->PrimaryAssay COX1_Assay COX-1 Inhibition Assay PrimaryAssay->COX1_Assay Selectivity Index CYP_Panel CYP450 Inhibition Panel (CYP3A4, CYP2D6, CYP2C9) PrimaryAssay->CYP_Panel DDI Potential CYP51_Assay CYP51 Inhibition Assay PrimaryAssay->CYP51_Assay Antifungal Potential DataTable Comparative IC50 Table COX1_Assay->DataTable CYP_Panel->DataTable CYP51_Assay->DataTable Conclusion Selectivity Profile DataTable->Conclusion

Caption: Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below. These protocols are designed as self-validating systems with the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established colorimetric methods for assessing COX activity.[12] It measures the peroxidase component of COX activity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic cosubstrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • 1-Cyclooctyl-1H-imidazole

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of 1-Cyclooctyl-1H-imidazole, celecoxib, and indomethacin in DMSO.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Add 10 µL of serially diluted test compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 10 µL of DMSO.

  • Incubate the plate at 25°C for 5 minutes.

  • Add 20 µL of TMPD solution to each well.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Immediately measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol utilizes a fluorogenic method with recombinant human CYP enzymes, which is a common high-throughput screening approach.[13][14]

Materials:

  • Recombinant human CYP3A4, CYP2D6, and CYP2C9 enzymes

  • Specific fluorogenic substrates for each CYP isoform

  • NADPH regeneration system

  • Potassium phosphate buffer

  • 1-Cyclooctyl-1H-imidazole

  • Ketoconazole (potent CYP3A4 inhibitor, positive control)

  • Quinidine (potent CYP2D6 inhibitor, positive control)

  • Sulfaphenazole (potent CYP2C9 inhibitor, positive control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of 1-Cyclooctyl-1H-imidazole and the respective positive controls in DMSO.

  • In a 96-well plate, add the appropriate CYP enzyme, potassium phosphate buffer, and serially diluted test compound or positive control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the specific fluorogenic substrate and the NADPH regeneration system.

  • Incubate at 37°C for the recommended time for each isoform.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values as described in Protocol 1.

Protocol 3: In Vitro Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This protocol is based on a cell-free enzymatic assay using recombinant fungal CYP51.

Materials:

  • Recombinant Candida albicans CYP51

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer with glycerol)

  • 1-Cyclooctyl-1H-imidazole

  • Fluconazole (known CYP51 inhibitor, positive control)

  • DMSO (vehicle)

  • HPLC system for product detection

Procedure:

  • Prepare stock solutions of 1-Cyclooctyl-1H-imidazole and fluconazole in DMSO.

  • In a reaction tube, combine the reaction buffer, CYP51, NADPH-cytochrome P450 reductase, and the test compound or positive control at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding lanosterol and NADPH.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

  • Extract the sterols and analyze the substrate turnover to product by HPLC.

  • Calculate the percentage of inhibition and determine the IC50 values.

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

G Start Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound, Controls) Dispense Dispense Reagents into 96-well Plate Start->Dispense PreIncubate Pre-incubate with Test Compound/Control Dispense->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction (if necessary) Incubate->Stop Measure Measure Signal (Absorbance/Fluorescence) Stop->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Comparative Data Analysis

The inhibitory activities of 1-Cyclooctyl-1H-imidazole and the comparator compounds against the selected panel of enzymes are summarized in the following tables. The data presented here are hypothetical and serve to illustrate how the results of such a study would be presented for comparative analysis.

Table 1: Inhibitory Activity of 1-Cyclooctyl-1H-imidazole and Comparator Compounds against COX Isoforms

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
1-Cyclooctyl-1H-imidazole COX-125.350.6
COX-20.5
Celecoxib COX-115.030
COX-20.5
Indomethacin COX-10.10.2
COX-20.5

Table 2: Cross-Reactivity Profile of 1-Cyclooctyl-1H-imidazole and Comparator Compounds against CYP Isoforms

CompoundTargetIC50 (µM)
1-Cyclooctyl-1H-imidazole CYP3A412.8
CYP2D6> 50
CYP2C922.5
Ketoconazole CYP3A40.05
CYP2D68.2
CYP2C92.5
Quinidine CYP3A415.0
CYP2D60.08
CYP2C920.0
Sulfaphenazole CYP3A4> 50
CYP2D6> 50
CYP2C90.1

Table 3: Inhibitory Activity against Fungal Lanosterol 14α-demethylase (CYP51)

CompoundTargetIC50 (µM)
1-Cyclooctyl-1H-imidazole CYP51> 100
Fluconazole CYP510.2

Discussion and Conclusion

Based on the hypothetical data, 1-Cyclooctyl-1H-imidazole emerges as a potent and selective inhibitor of COX-2, with an IC50 value of 0.5 µM and a selectivity index of 50.6. This selectivity is superior to that of the known selective inhibitor Celecoxib in this hypothetical scenario. The large cyclooctyl group likely contributes to this selectivity by favorably interacting with the larger, more hydrophobic active site of COX-2 while sterically hindering its binding to the narrower COX-1 active site.

In the cross-reactivity assessment, 1-Cyclooctyl-1H-imidazole displayed moderate inhibitory activity against CYP3A4 and CYP2C9, with IC50 values of 12.8 µM and 22.5 µM, respectively. The inhibition of these major drug-metabolizing enzymes, although significantly weaker than its COX-2 inhibition, suggests a potential for drug-drug interactions if co-administered with substrates of these CYPs. The compound showed negligible inhibition of CYP2D6, indicating a degree of selectivity within the CYP family.

Furthermore, the lack of significant activity against fungal CYP51 (IC50 > 100 µM) suggests that 1-Cyclooctyl-1H-imidazole is unlikely to possess antifungal properties, distinguishing its mode of action from that of classical azole antifungals.

References

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  • Warrilow, A. G. S., et al. (2016). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC. Available at: [Link]

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  • ResearchGate. (2018). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Available at: [Link]

  • Khan, A. A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]

  • Ghamdi, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

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